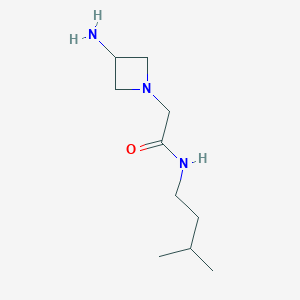![molecular formula C10H17N3O2 B1490643 1-[4-(Azetidin-3-carbonyl)piperazin-1-yl]ethan-1-on CAS No. 1543199-31-0](/img/structure/B1490643.png)
1-[4-(Azetidin-3-carbonyl)piperazin-1-yl]ethan-1-on
Übersicht
Beschreibung
The compound “1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one” is a complex organic molecule that contains an azetidine ring and a piperazine ring . Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . Piperazines are six-membered rings containing two nitrogen atoms, often used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which can be triggered under appropriate reaction conditions . Piperazines, on the other hand, are known for their versatility in chemical reactions, particularly in the formation of complex organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Typically, these properties can be predicted using computational chemistry methods or determined experimentally .Wissenschaftliche Forschungsanwendungen
Organische Synthese und Pharmazeutische Chemie
Azetidine sind eine der wichtigsten viergliedrigen Heterocyclen, die in der organischen Synthese und pharmazeutischen Chemie verwendet werden . Die Reaktivität von Azetidinen wird durch eine beträchtliche Ringspannung angetrieben, die sowohl zu einer einfachen Handhabung als auch zu einer einzigartigen Reaktivität führt, die unter geeigneten Reaktionsbedingungen ausgelöst werden kann .
Arzneimittelforschung
Azetidine wurden als Motive in der Arzneimittelforschung eingesetzt . Sie kommen in bioaktiven Molekülen und Naturprodukten vor, darunter Azelnidipin, ein antihypertensiver Kalziumkanalblocker, Cobimetinib, ein Mitogen-aktivierter Proteinkinase-Inhibitor, und Ximelagatran, ein orales Antikoagulans .
Polymersynthese
Azetidine haben Anwendungen in der Polymersynthese gefunden . Ihre einzigartige Reaktivität und Stabilität machen sie geeignet für die Herstellung von Polymeren mit spezifischen Eigenschaften.
Chirale Vorlagen
Azetidine wurden als chirale Vorlagen in verschiedenen chemischen Reaktionen eingesetzt . Ihre viergliedrige Ringstruktur kann Chiralität induzieren, wodurch sie nützlich für die Synthese chiraler Verbindungen sind.
Synthese von Naturproduktanaloga
Azetidine wurden bei der Synthese von Naturproduktanaloga eingesetzt . Beispielsweise wurde eine synthetische Methodik für die stereoselektive Synthese eines Azetidin-Analogons des Naturprodukts Penaresidin A entwickelt .
Reduktive Aminierung
Die Verbindung „1-[4-(Azetidin-3-carbonyl)piperazin-1-yl]ethan-1-on“ könnte potentiell in reduktiven Aminierungsreaktionen eingesetzt werden . Diese Art von Reaktion wird üblicherweise bei der Synthese von Aminen aus Carbonylverbindungen verwendet.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(azetidine-3-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-8(14)12-2-4-13(5-3-12)10(15)9-6-11-7-9/h9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFBMVZBMOWAOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1490562.png)

![2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B1490564.png)

![Ethyl 4-[(6-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1490571.png)

![1-[3-(Methoxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1490573.png)
![N-[(4-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1490575.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1490578.png)
![Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate](/img/structure/B1490579.png)



